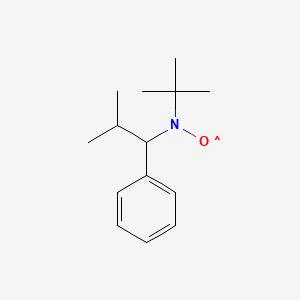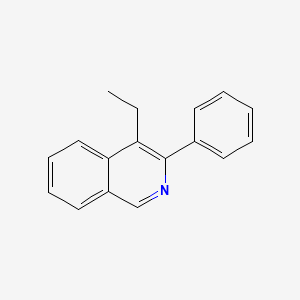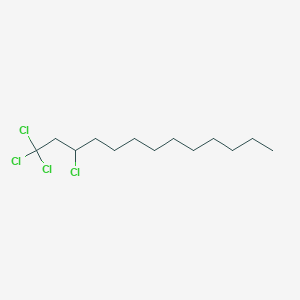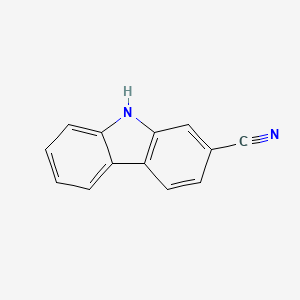
9H-咔唑-2-腈
描述
9H-carbazole-2-carbonitrile is a new acceptor core formed by the fusion of carbazole and benzonitrile . It has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters for narrowing charge-transfer emissions .
Synthesis Analysis
The synthesis of 9H-carbazole-2-carbonitrile involves the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized .Molecular Structure Analysis
The molecular structure of 9H-carbazole-2-carbonitrile is formed by the fusion of carbazole and benzonitrile . It is used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters .Chemical Reactions Analysis
9H-carbazole-2-carbonitrile has been used as an acceptor in deep-blue thermally activated delayed fluorescence (TADF) emitters . The emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions .科学研究应用
Application in Organic Photonics and Electronics
Scientific Field: Organic Photonics and Electronics
Methods of Application or Experimental Procedures: A new acceptor core, CCN, is formed by the fusion of carbazole and benzonitrile . Three D–A type TADF emitters based on the CCN acceptor, namely 3CzCCN, 3MeCzCCN, and 3PhCzCCN, have been successfully synthesized and characterized .
Results or Outcomes: These emitters show deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . All CCN-based deep-blue TADF emitters result in narrow charge-transfer emissions with full-width at half-maximums (FWHMs) of less than 50 nm in toluene solutions, which are narrower compared with those of typical D–A type TADF emitters . Devices based on these emitters show high maximum external quantum efficiencies of up to 17.5% .
Application in Synthesis of Semiconducting Small Molecules and Polymers
Scientific Field: Organic Electronics
Results or Outcomes: The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various electronic devices .
Application in Conducting Polymers
Scientific Field: Polymer Science
Methods of Application or Experimental Procedures: Carbazole units can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Results or Outcomes: Polycarbazole and its derivatives are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They have been diligently investigated due to their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field: Organic Electronics
Results or Outcomes: The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various electronic devices .
Application in Solar Cells
Scientific Field: Renewable Energy
Results or Outcomes: The use of 9H-carbazole-2-carbonitrile in the synthesis of these materials contributes to their performance in various solar devices .
未来方向
The future directions of 9H-carbazole-2-carbonitrile research could involve its further use in the construction of donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The potential for narrowing charge-transfer (CT) emissions presents an interesting avenue for future research .
属性
IUPAC Name |
9H-carbazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWEUBVPCXIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471308 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-2-carbonitrile | |
CAS RN |
57955-18-7 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


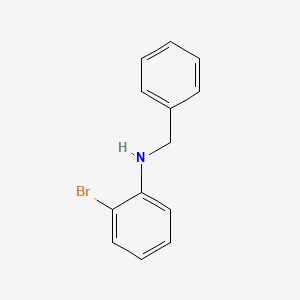
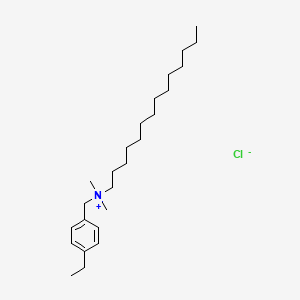
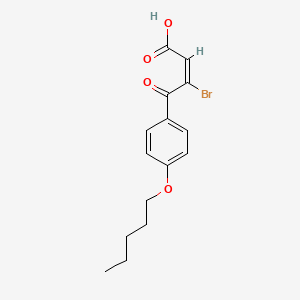
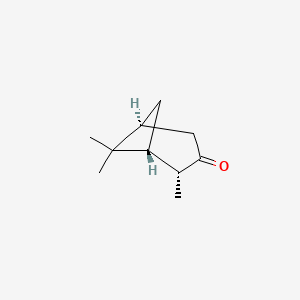
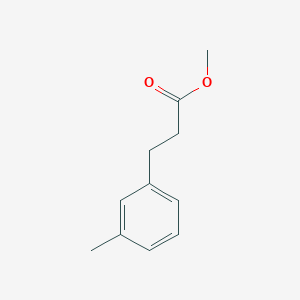

![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)
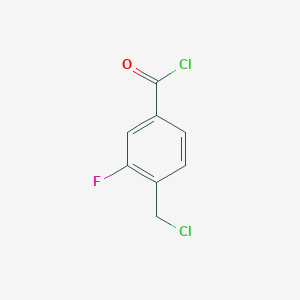
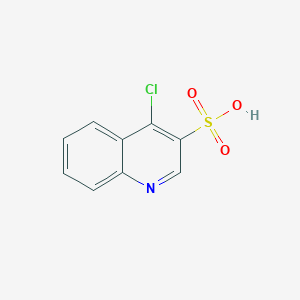
![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)
